molecular formula C30H22N4O2 B4888459 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide

2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide

Cat. No. B4888459
M. Wt: 470.5 g/mol
InChI Key: SYCBCLBXXVTPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide, also known as BIS, is a compound that has been extensively studied for its potential in various scientific research applications. This compound is a derivative of succinimide and has two cyanophenyl and two diphenyl groups attached to it.

Mechanism of Action

The mechanism of action of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and improve cognitive function. 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide is that it is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one of the limitations of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide. One area of research is in the development of new cancer treatments that incorporate 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide. Another area of research is in the development of new drugs for the treatment of neurodegenerative diseases that incorporate 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide. There is also potential for the use of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide and to determine its potential in various scientific research applications.

Scientific Research Applications

2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research where 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has shown potential is in the treatment of neurodegenerative diseases. 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2,3-bis(2-cyanophenyl)-2,3-diphenylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O2/c31-19-21-11-7-9-17-25(21)29(27(33)35,23-13-3-1-4-14-23)30(28(34)36,24-15-5-2-6-16-24)26-18-10-8-12-22(26)20-32/h1-18H,(H2,33,35)(H2,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCBCLBXXVTPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)(C(=O)N)C(C3=CC=CC=C3)(C4=CC=CC=C4C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide
Reactant of Route 2
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide
Reactant of Route 3
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide
Reactant of Route 4
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide
Reactant of Route 5
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide
Reactant of Route 6
Reactant of Route 6
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.